molecular formula C18H13ClN2O4 B2708599 Methyl 4-(benzo[d][1,3]dioxol-5-ylamino)-6-chloroquinoline-2-carboxylate CAS No. 1189887-35-1

Methyl 4-(benzo[d][1,3]dioxol-5-ylamino)-6-chloroquinoline-2-carboxylate

Cat. No.: B2708599
CAS No.: 1189887-35-1
M. Wt: 356.76
InChI Key: IZUINYWLABDMIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions . For instance, the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) was achieved via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 4H-benzo[d][1,3]dioxin-4-one derivatives with salicylic acids and acetylenic esters has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, the crystal structure of 1,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)dihydro-1H-pyrano[3,4-c]pyran-1,4-dione was solved by Direct Methods and refined by full-matrix least-squares methods .

Mechanism of Action

While the specific mechanism of action for “Methyl 4-(benzo[d][1,3]dioxol-5-ylamino)-6-chloroquinoline-2-carboxylate” is not available, related compounds have shown various biological activities. For instance, some benzo[d][1,3]dioxole derivatives have been found to act as potent auxin receptor agonists and root growth promoters .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-ylamino)-6-chloroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-23-18(22)15-8-14(12-6-10(19)2-4-13(12)21-15)20-11-3-5-16-17(7-11)25-9-24-16/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUINYWLABDMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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